REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5](=[O:19])[CH:6]([NH:9][C:10](=[O:18])[CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])[CH2:7]O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>>[CH3:3][O:4][C:5]([CH:6]1[CH2:7][O:18][C:10]([CH2:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[CH3:16])=[N:9]1)=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
3-hydroxy-2-(6-oxo-heptanoylamino)-propionic acid methyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(CO)NC(CCCCC(C)=O)=O)=O
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed THF (24 mL)
|
Type
|
CUSTOM
|
Details
|
in dry
|
Type
|
CUSTOM
|
Details
|
degassed THF (24 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (97:3 EA-MeOH)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |